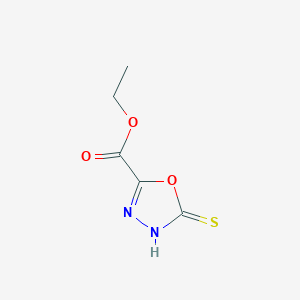

5-硫代-1,3,4-恶二唑-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the CAS Number: 61320-93-2 . Its IUPAC name is ethyl 5-mercapto-1,3,4-oxadiazole-2-carboxylate . The molecular weight of this compound is 174.18 .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate has been reported in the literature . For instance, a series of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .Molecular Structure Analysis

The InChI code for Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is 1S/C5H6N2O3S/c1-2-9-4(8)3-6-7-5(11)10-3/h2H2,1H3,(H,7,11) . This provides a standardized textual identifier for the compound, which can be used to generate its molecular structure.科学研究应用

缓蚀

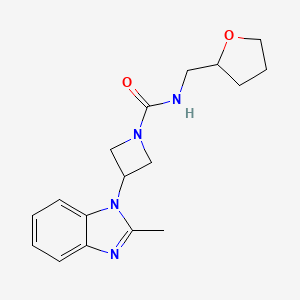

1,3,4-恶二唑衍生物的一个应用领域是缓蚀。研究表明,这些化合物,例如 5-((2-甲基-1H-苯并[d]咪唑-1-基)甲基)-1,3,4-恶二唑-2-硫醇及其类似物,对硫酸中的低碳钢表现出缓蚀能力。这些缓蚀剂在金属表面形成一层保护层,表明混合类型的缓蚀行为。这些化合物的有效性归因于物理吸附和化学吸附机制,这得到了重量分析、电化学和 SEM 分析的支持 (Ammal、Prajila 和 Joseph,2018)。

抗菌和酶抑制

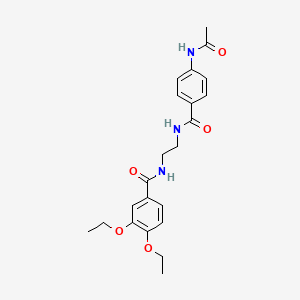

另一项研究重点是合成 N-取代的 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2-基-2-硫代乙酰胺,揭示了它们作为抗菌剂对各种细菌菌株的潜力,以及作为 α-胰凝乳蛋白酶的温和抑制剂。这项研究强调了 1,3,4-恶二唑衍生物的抗菌潜力,特别是对伤寒沙门氏菌、肺炎克雷伯菌和金黄色葡萄球菌,与标准抗生素环丙沙星相比具有优势。该研究还强调了这些化合物的温和抗酶潜力和较低的细胞毒性,使其成为进一步药物化学探索的有希望的候选者 (Siddiqui 等人,2014)。

抗氧化和抗菌特性

此外,4,5-二氢-1,3,4-恶二唑-2-硫酮衍生物的合成和表征显示出良好的抗菌和有效的抗氧化活性。这些化合物通过光谱研究和 X 射线衍射合成和表征,针对金黄色葡萄球菌进行了评估,其中一些显示出显着的抗菌和抗氧化功效。这项研究例证了 1,3,4-恶二唑衍生物在开发新的抗氧化剂和抗菌剂中的潜力 (Karanth、Narayana、Sarojini、Kumar 和 Byrappa,2019)。

未来方向

The future directions for research on Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate could involve further exploration of its potential biological activities, given the interest in 1,3,4-oxadiazole derivatives as potential therapeutic agents . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

作用机制

Target of Action

Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a compound that has been synthesized and studied for its antimicrobial properties . The primary targets of this compound are microbial pathogens, including both bacteria and fungi . These organisms are responsible for a variety of infectious diseases, and the compound’s action against them is crucial in controlling these infections.

Mode of Action

It is known that the compound interacts with its targets, the microbial pathogens, leading to their inhibition . This interaction likely involves the compound binding to specific proteins or enzymes within the microbial cells, disrupting their normal function and leading to cell death .

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes within the microbial cells, such as protein synthesis, cell wall synthesis, or dna replication . The disruption of these pathways leads to the death of the microbial cells and the resolution of the infection.

Result of Action

The result of the action of Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is the inhibition of microbial growth, leading to the resolution of the infection . This is achieved through the compound’s interaction with its microbial targets and its disruption of essential biochemical pathways within these cells .

属性

IUPAC Name |

ethyl 2-sulfanylidene-3H-1,3,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-2-9-4(8)3-6-7-5(11)10-3/h2H2,1H3,(H,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKIIXYWGLWRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=S)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976633.png)

![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)

![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2976643.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone](/img/structure/B2976648.png)

![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)